1-(4-Phenylphenyl)-3-prop-2-enylthiourea
Description
1-(4-Phenylphenyl)-3-prop-2-enylthiourea is a thiourea derivative characterized by a biphenyl (4-phenylphenyl) group attached to the nitrogen at position 1 and a propenyl (allyl) group at position 3 of the thiourea core. Its molecular formula is C₁₆H₁₄N₂S, with a molecular weight of 266.36 g/mol. The biphenyl moiety enhances lipophilicity, which may influence solubility, membrane permeability, and intermolecular interactions such as π-π stacking. Thiourea derivatives are known for their hydrogen-bonding capabilities due to the thioamide (–NH–C(S)–NH–) group, enabling applications in catalysis, supramolecular chemistry, and medicinal chemistry .
Properties
IUPAC Name |
1-(4-phenylphenyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-2-12-17-16(19)18-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h2-11H,1,12H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAIAWFYCMJSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylphenyl)-3-prop-2-enylthiourea typically involves the reaction of 4-phenylphenyl isothiocyanate with an appropriate amine, such as allylamine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated purification systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylphenyl)-3-prop-2-enylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-(4-Phenylphenyl)-3-prop-2-enylthiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Phenylphenyl)-3-prop-2-enylthiourea involves its interaction with molecular targets in biological systems. The thiourea group can form hydrogen bonds and coordinate with metal ions, which may inhibit or activate specific enzymes or receptors. The biphenyl and prop-2-enyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Lipophilicity : The biphenyl group in the target compound confers higher logP values compared to analogues with single phenyl rings (e.g., 1-Allyl-3-(4-hydroxyphenyl)thiourea, logP ~2.5) .
- Hydrogen Bonding : Compounds with hydroxyl or methoxy substituents (e.g., 1-Allyl-3-(4-hydroxyphenyl)thiourea) exhibit stronger hydrogen-bonding capacity, as evidenced by crystal structure analyses . In contrast, the biphenyl group prioritizes van der Waals and π-π interactions.
- Solubility: Polar substituents (e.g., –OH, –NO₂) improve aqueous solubility but reduce compatibility with nonpolar solvents. The biphenyl group renders the target compound poorly water-soluble, similar to bifonazole (logP 4.77) .
Research Findings and Data Tables
Table 1: Comparative Binding Affinities
| Compound | Association Constant (Kf) | Solvent | Reference |
|---|---|---|---|
| AdTPP (Biphenyl phosphine) | ~2 × 10² | scCO₂ | |
| 1-Allyl-3-(4-hydroxyphenyl)thiourea | Not reported | Water | |
| Bifonazole | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
